molecular formula C26H30N6O4 B2796562 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-16-1

2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2796562
CAS No.: 1105214-16-1
M. Wt: 490.564
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications . This compound features a fused triazole and quinazoline ring system, making it a significant candidate in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA, potentially leading to cell death .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as replication and transcription .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the replication and transcription processes, leading to cell cycle arrest . This can trigger apoptosis, or programmed cell death, a pathway often targeted in cancer therapies .

Pharmacokinetics

The compound’s ability to intercalate dna suggests it can readily enter cells

Result of Action

The result of the compound’s action is the disruption of normal cellular processes, leading to cell death . By intercalating DNA, the compound can inhibit replication and transcription, leading to cell cycle arrest . This can trigger apoptosis, resulting in the death of the cell .

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects

Preparation Methods

The synthesis of 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. One common method includes the use of 3-amino-1,2,4-triazole as a starting material . The synthetic route typically involves:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles.

    Quinazoline ring formation: This step often involves the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Final assembly:

Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamino group, using reagents like alkyl halides.

Common reagents and conditions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures .

Scientific Research Applications

2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolines and triazolopyridines . Compared to these, 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both benzylamino and isobutyl groups. This unique structure contributes to its potent biological activities and makes it a valuable compound in drug development.

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-16(2)13-28-23(34)19-10-11-20-21(12-19)32-25(31(17(3)4)24(20)35)29-30(26(32)36)15-22(33)27-14-18-8-6-5-7-9-18/h5-12,16-17H,13-15H2,1-4H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYXSSCSDIHIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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